molecular formula C12H12ClF3O3 B6350419 (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester CAS No. 1286744-05-5

(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester

Cat. No.: B6350419
CAS No.: 1286744-05-5
M. Wt: 296.67 g/mol
InChI Key: YWKDBNCRWVKKGA-UHFFFAOYSA-N
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Description

(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester typically involves the reaction of 2-chloromethyl-3-trifluoromethyl-phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of phenoxyacetic acid are often studied for their potential biological activities, including herbicidal and antimicrobial properties.

Medicine

While specific applications in medicine may not be well-documented, similar compounds are sometimes explored for their potential therapeutic effects.

Industry

In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-phenoxyacetic acid ethyl ester
  • 3-Trifluoromethyl-phenoxyacetic acid ethyl ester
  • 2-Chloromethyl-3-trifluoromethyl-phenol

Uniqueness

The combination of the chloromethyl and trifluoromethyl groups in (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[2-(chloromethyl)-3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O3/c1-2-18-11(17)7-19-10-5-3-4-9(8(10)6-13)12(14,15)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKDBNCRWVKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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